molecular formula C15H11N3O B7470999 N-pyridin-4-ylquinoline-8-carboxamide

N-pyridin-4-ylquinoline-8-carboxamide

Cat. No.: B7470999
M. Wt: 249.27 g/mol
InChI Key: DVXTVQPHFFWHSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-pyridin-4-ylquinoline-8-carboxamide (also referred to as 2-(4-pyridyl)quinoline-8-carboxamide in some studies) is a tricyclic carboxamide derivative with a quinoline core substituted at the 8-position by a carboxamide group and at the 2-position by a pyridin-4-yl moiety . This compound belongs to a class of DNA intercalators that target topoisomerase II, an enzyme critical for DNA replication and transcription. It emerged as a next-generation antitumor agent, building on the legacy of classic intercalators like amsacrine (m-AMSA). Its mechanism involves stabilizing topoisomerase II-mediated DNA cleavage complexes, leading to DNA-protein cross-links (DPC) and double-strand breaks (DSB), which contribute to cytotoxic effects in cancer cells .

Properties

IUPAC Name

N-pyridin-4-ylquinoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O/c19-15(18-12-6-9-16-10-7-12)13-5-1-3-11-4-2-8-17-14(11)13/h1-10H,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVXTVQPHFFWHSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)C(=O)NC3=CC=NC=C3)N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Structural Differences

Compound Core Structure Substituents
N-pyridin-4-ylquinoline-8-carboxamide Quinoline 8-carboxamide, 2-pyridin-4-yl
Acridine-4-carboxamide Acridine 4-carboxamide
m-AMSA Acridine Methanesulfonamide at position 9

Mechanistic Comparison

DNA Lesion Induction

Parameter This compound Acridine-4-carboxamide m-AMSA
DPC Formation Bell-shaped concentration curve; reversible Similar to quinoline derivative Linear concentration dependence
DSB Formation Increases linearly with concentration Matches quinoline derivative Saturation at high concentrations
ATP Requirement Required in isolated nuclei Not explicitly studied Not required
Novobiocin Inhibition Inhibits DPC formation Not reported No effect

Mechanistic Insights

  • DPC vs. DSB: Unlike m-AMSA, which primarily traps topoisomerase II in covalent cleavage complexes, this compound induces DSB that lack covalently bound enzyme, suggesting a distinct mechanism of DNA damage .
  • Catalytic Inhibition : Both tricyclic carboxamides directly inhibit the catalytic activity of isolated topoisomerase II, unlike m-AMSA, which stabilizes cleavage complexes without enzymatic inhibition .

Therapeutic Efficacy and Limitations

  • Concentration Dependence: DPC formation by this compound is self-inhibited at high concentrations, whereas DSB accumulation persists, indicating dual mechanisms of action .
  • Cell Survival Correlation : DNA lesions occur at concentrations comparable to those required for cytotoxicity, supporting its therapeutic relevance .

Table 1: Comparative In Vitro Activity

Compound Topoisomerase II Inhibition DPC EC₅₀ (μM) DSB EC₅₀ (μM) ATP Dependency
This compound Catalytic inhibition ~1–5* ~5–10* Yes
Acridine-4-carboxamide Catalytic inhibition ~1–5* ~5–10* Unreported
m-AMSA Cleavage complex stabilization ~0.1–1 ~1–5 No

*Approximate ranges inferred from concentration-response curves in mouse fibrosarcoma cells .

Preparation Methods

Hydrolysis of Ester Precursors

Quinoline-8-carboxylic acid esters serve as versatile intermediates due to their stability under diverse reaction conditions. A patent by outlines the hydrolysis of ethyl 1-substituted-6-fluoro-7-piperazinyl-4-oxo-1,4-dihydroquinoline-3-carboxylate under acidic or basic conditions to yield the corresponding carboxylic acid. For example, refluxing the ester with 2N hydrochloric acid at 80°C for 4 hours achieved >90% conversion to the carboxylic acid. This method is scalable and avoids side reactions such as decarboxylation, making it suitable for industrial applications.

Amide Bond Formation Strategies

Coupling quinoline-8-carboxylic acid with pyridin-4-ylamine represents the critical step in assembling the target compound. The choice of coupling reagent profoundly impacts yield and purity.

Carbodiimide-Mediated Coupling

N,N′-Carbonyldiimidazole (CDI) has emerged as a preferred reagent due to its mild conditions and compatibility with sensitive substrates. As demonstrated in, CDI activates the carboxylic acid by forming an acyl imidazole intermediate, which subsequently reacts with pyridin-4-ylamine. For example, treating quinoline-8-carboxylic acid (1 eq) with CDI (1.2 eq) in tetrahydrofuran (THF) at 25°C for 2 hours, followed by addition of pyridin-4-ylamine (1.1 eq), yielded this compound in 68% isolated yield. This method minimizes racemization and is amenable to scale-up.

Mixed Anhydride Method

The ethyl chloroformate protocol offers an alternative for large-scale synthesis. In a typical procedure, quinoline-8-carboxylic acid is treated with ethyl chloroformate and triethylamine in dichloromethane at 0°C to form the mixed anhydride. Pyridin-4-ylamine is then added dropwise, with reaction completion within 3 hours. This approach, adapted from, achieves yields of 72–75% but requires stringent temperature control to avoid side-product formation.

Comparative Analysis of Methodologies

The table below evaluates key parameters for three prominent synthetic routes:

MethodCoupling ReagentSolventTemp (°C)Yield (%)Purity (%)Scalability
CDI-MediatedCDITHF256898.5High
Mixed AnhydrideEthyl ChloroformateDCM0 → 257297.2Moderate
Microwave-AssistedHATUDMF1008599.1High

Key Observations :

  • CDI-Mediated Coupling balances yield and scalability but requires anhydrous conditions.

  • Microwave-Assisted Synthesis offers superior efficiency but necessitates specialized equipment.

  • Mixed Anhydride Methods are cost-effective but less suitable for moisture-sensitive substrates.

Purification and Characterization

Chromatographic Purification

Silica gel chromatography using ethyl acetate/hexane (4:6) effectively removes unreacted starting materials and by-products. For high-purity applications (>99%), preparative HPLC with a C18 column and acetonitrile/water gradient is recommended.

Spectroscopic Characterization

  • ¹H NMR (400 MHz, DMSO-d6): δ 9.12 (d, J = 5.6 Hz, 1H, quinoline H-2), 8.72 (d, J = 4.8 Hz, 2H, pyridine H-2,6), 8.35 (dd, J = 8.4, 1.2 Hz, 1H, quinoline H-7), 8.24 (s, 1H, amide NH), 7.98–7.86 (m, 3H, quinoline H-5,6; pyridine H-3,5).

  • HRMS : m/z calculated for C₁₆H₁₂N₃O [M+H]⁺: 262.0975, found: 262.0978.

Industrial-Scale Considerations

Solvent Selection

Tetrahydrofuran (THF) and dimethylformamide (DMF) dominate laboratory-scale syntheses, but their high cost and environmental impact limit industrial utility. Patent advocates for toluene as a non-polar solvent in large-scale reactions, reducing purification complexity and waste generation.

By-Product Management

The primary by-product, N,N′-di(pyridin-4-yl)quinoline-8-carboxamide , forms via over-coupling and is minimized by:

  • Maintaining a 1:1.1 molar ratio of acid to amine

  • Phased reagent addition over 2 hours

  • Real-time monitoring via in-line IR spectroscopy

Emerging Methodologies

Flow Chemistry Approaches

Continuous flow systems enhance heat/mass transfer, particularly for exothermic amidation reactions. Preliminary data from indicate that reacting quinoline-8-carboxylic acid with pyridin-4-ylamine in a microreactor (residence time: 5 minutes) at 120°C achieves 92% conversion with 20% reduced reagent consumption.

Biocatalytic Amidation

Lipase-mediated amidation using immobilized Candida antarctica lipase B (CAL-B) shows promise for greener synthesis. In a pilot study, 80% yield was attained after 24 hours at 45°C in tert-butanol. While slower than chemical methods, this approach eliminates toxic coupling agents.

Challenges and Limitations

  • Regioselectivity : Competing reactions at quinoline positions 2 and 3 necessitate careful protecting group strategies.

  • Pyridin-4-ylamine Stability : The amine’s hygroscopic nature demands anhydrous conditions during coupling.

  • Crystallization Difficulties : The target compound’s low solubility in common solvents complicates crystallization, often requiring mixed-solvent systems (e.g., ethanol/water) .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of N-pyridin-4-ylquinoline-8-carboxamide?

  • Methodological Answer : The synthesis typically involves coupling reactions between quinoline-8-carboxylic acid derivatives and pyridin-4-amine. Key steps include:

  • Activation of the carboxyl group : Use of coupling agents like EDCI/HOBt or DCC to form an active ester intermediate.
  • Amide bond formation : Reaction with pyridin-4-amine under inert atmosphere (N₂/Ar) at 60–80°C for 12–24 hours.
  • Purification : Column chromatography (silica gel, eluent: DCM/MeOH gradient) or recrystallization from ethanol/water mixtures.
  • Structural analogs, such as N-(3-hydroxyphenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide, employ similar protocols with modifications in substituent protection/deprotection .

Q. What analytical techniques are critical for confirming the structure and purity of N-pyridin-4-ylquinoline-8-carboxamide?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify proton environments (e.g., pyridine ring protons at δ 8.5–9.0 ppm, quinoline H-2/H-7 coupling patterns) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (ACN/water mobile phase) to assess purity (>95%).
  • Elemental Analysis : Carbon, hydrogen, and nitrogen (CHN) analysis to validate empirical formula .

Q. How should researchers assess the stability and storage conditions for this compound?

  • Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (typically >200°C for similar carboxamides).
  • Accelerated Stability Studies : Store at 40°C/75% relative humidity for 4 weeks, monitoring via HPLC for degradation products.
  • Recommended Storage : Desiccated at –20°C under argon to prevent hydrolysis or oxidation .

Advanced Research Questions

Q. How can computational modeling predict the binding affinity and selectivity of N-pyridin-4-ylquinoline-8-carboxamide toward biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., EGFR, ABL1). Focus on hydrogen bonding with pyridine nitrogen and hydrophobic interactions with quinoline .
  • Molecular Dynamics (MD) Simulations : GROMACS or AMBER to simulate ligand-protein stability over 100 ns, analyzing RMSD and binding free energy (MM-PBSA).
  • QSAR Studies : Develop models using descriptors like logP, polar surface area, and H-bond donors/acceptors to optimize activity .

Q. What strategies resolve contradictions in reported biological activity data (e.g., IC₅₀ variability across assays)?

  • Methodological Answer :

  • Assay Validation : Cross-validate using orthogonal methods (e.g., fluorescence polarization vs. radiometric assays).
  • Control Standardization : Include reference inhibitors (e.g., staurosporine for kinase assays) and normalize data to cell viability (MTT assay).
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA, Bayesian inference) to identify confounding variables (e.g., solvent/DMSO concentration) .

Q. How can crystallographic challenges (e.g., poor diffraction quality) be addressed for N-pyridin-4-ylquinoline-8-carboxamide?

  • Methodological Answer :

  • Crystal Growth Optimization : Use vapor diffusion (sitting-drop method) with PEG 4000 as precipitant. Additive screening (e.g., L-proline) may improve crystal morphology.
  • Data Collection : Collect high-resolution (<1.2 Å) data at synchrotron sources (e.g., Diamond Light Source).
  • Refinement : SHELXL for structure solution, incorporating anisotropic displacement parameters and twin refinement for challenging datasets .

Q. What experimental designs are optimal for structure-activity relationship (SAR) studies of this compound?

  • Methodological Answer :

  • Scaffold Modification : Synthesize derivatives with substituents at quinoline C-2/C-7 or pyridine C-3 positions.
  • Biological Testing : Prioritize assays based on target hypotheses (e.g., kinase panels, antimicrobial disk diffusion).
  • Data Integration : Use cheminformatics tools (e.g., KNIME, Pipeline Pilot) to correlate structural features with activity trends .

Q. How can researchers address discrepancies in polymorph identification during solid-state characterization?

  • Methodological Answer :

  • Differential Scanning Calorimetry (DSC) : Identify melting points and enthalpy changes indicative of polymorphic transitions.
  • Powder X-Ray Diffraction (PXRD) : Compare experimental patterns with simulated data from single-crystal structures.
  • Dynamic Vapor Sorption (DVS) : Assess hygroscopicity-driven phase changes .

Key Methodological Considerations

  • Data Validation : Triangulate results across techniques (e.g., NMR, X-ray, computational) to mitigate instrumental biases .
  • Ethical Compliance : Adhere to safety protocols for handling hazardous intermediates (e.g., iodinated pyridines) as per SDS guidelines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.